molecular formula C5H10N2S B3055783 (2-Methylprop-2-en-1-yl)thiourea CAS No. 66892-01-1

(2-Methylprop-2-en-1-yl)thiourea

Cat. No. B3055783
CAS RN: 66892-01-1
M. Wt: 130.21 g/mol
InChI Key: ZWANTMRZNYWRIK-UHFFFAOYSA-N
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Description

“(2-Methylprop-2-en-1-yl)thiourea” is an organic compound with the chemical formula C5H10N2S . It has a molecular weight of 130.21 . The compound appears as a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methylprop-2-enylthiourea . The InChI key is ZWANTMRZNYWRIK-UHFFFAOYSA-N . The compound’s structure can be represented by the SMILES notation: CC(=C)CNC(=S)N .


Physical And Chemical Properties Analysis

“(2-Methylprop-2-en-1-yl)thiourea” has a boiling point of 204.2°C at 760 mmHg . The theoretical density of the compound is 1.054g/cm3 . It is recommended to store the compound at room temperature .

Scientific Research Applications

Future Directions

While specific future directions for “(2-Methylprop-2-en-1-yl)thiourea” are not available, there is ongoing research into the properties and applications of thioureas. They have been studied for their potential uses in diverse fields such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .

properties

IUPAC Name

2-methylprop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c1-4(2)3-7-5(6)8/h1,3H2,2H3,(H3,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWANTMRZNYWRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404055
Record name (2-methylprop-2-en-1-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylprop-2-en-1-yl)thiourea

CAS RN

66892-01-1
Record name NSC172998
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-methylprop-2-en-1-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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